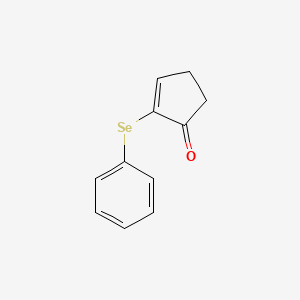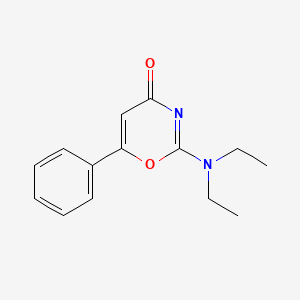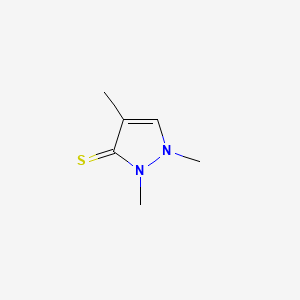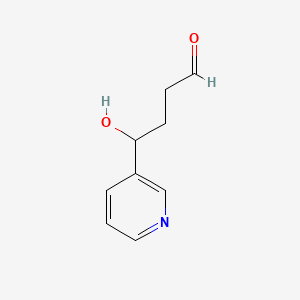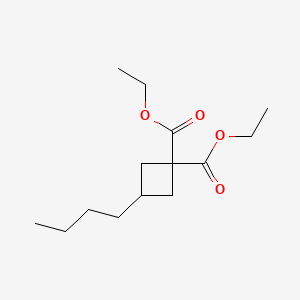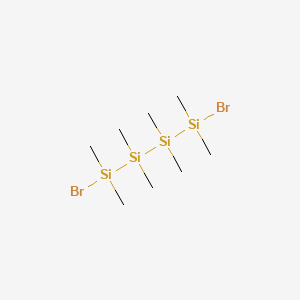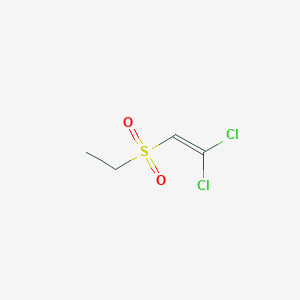
Diselenide, bis(2-methylphenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diselenide, bis(2-methylphenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylphenyl), typically involves the reaction of 2-methylphenyl halides with selenium reagents. One common method is the treatment of 2-methylphenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 2-methylphenyl selenocyanate in water . This reaction is relatively fast and yields the desired diselenide in good to excellent yields.
Industrial Production Methods: Industrial production of diselenides often involves the use of metal diselenides derived from the reaction of elemental selenium with strong reducing agents such as sodium borohydride or lithium triethylborohydride . These methods are scalable and can produce large quantities of diselenides for various applications.
化学反应分析
Types of Reactions: Diselenide, bis(2-methylphenyl), undergoes several types of chemical reactions, including:
Oxidation: Diselenides can be oxidized to form selenoxides or selenones.
Reduction: Reduction of diselenides can yield selenols or selenolates.
Substitution: Diselenides can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and phenols can react with diselenides under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenolates.
Substitution: Various organoselenium compounds depending on the nucleophile used.
科学研究应用
Diselenide, bis(2-methylphenyl), has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of diselenide, bis(2-methylphenyl), involves its ability to modulate redox processes. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. The compound can interact with molecular targets such as glutathione peroxidase, influencing cellular redox balance and exerting cytotoxic effects on cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial biofilms and generate reactive oxygen species .
相似化合物的比较
Diphenyl diselenide: Known for its antioxidant and anticancer properties.
2,2’-Dithienyl diselenide: Exhibits antibacterial and antifungal activities.
Bis(4-hydroxyphenyl) diselenide: Investigated as an anti-inflammatory agent.
Uniqueness: Diselenide, bis(2-methylphenyl), stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylphenyl groups may enhance its lipophilicity and cellular uptake, potentially making it more effective in certain applications compared to other diselenides .
属性
CAS 编号 |
69447-36-5 |
|---|---|
分子式 |
C14H14Se2 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
1-methyl-2-[(2-methylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14Se2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI 键 |
SCDZXLABLXAHDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1[Se][Se]C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


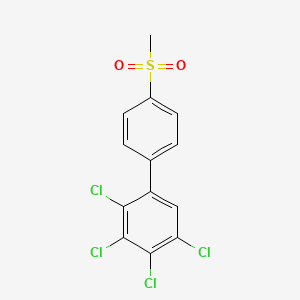




![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
